Acetyl phosphate lithium salt

Description

Contextualizing Acetyl Phosphate (B84403) Salts in Biochemistry and Industrial Biocatalysis

In the realm of biochemistry, acetyl phosphate salts are indispensable tools. They are widely used in enzymatic assays to study the kinetics and mechanisms of kinases and phosphatases, enzymes that play central roles in cellular signaling. myskinrecipes.com By providing a readily available source of a high-energy phosphate group, acetyl phosphate allows researchers to dissect the intricate processes of phosphorylation and dephosphorylation. myskinrecipes.com

The industrial biocatalysis sector has also recognized the immense potential of acetyl phosphate salts. figshare.comacs.org They serve as cost-effective and efficient phosphate donors in the large-scale synthesis of valuable compounds, including pharmaceuticals and other fine chemicals. figshare.comacs.org A notable application is in the regeneration of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. researchgate.net This process is vital for driving numerous enzymatic reactions in industrial settings, making acetyl phosphate a key enabler of sustainable and green chemistry. researchgate.netresearchgate.net For instance, in cell-free protein synthesis systems, acetyl phosphate is a commonly used energy source to regenerate ATP, which is crucial for the entire process. researchgate.net

Fundamental Role as a High-Energy Phosphoryl Donor in Biological Systems

The significance of acetyl phosphate lies in its high-energy acyl-phosphate bond. This bond has a large negative free energy of hydrolysis, meaning its cleavage releases a substantial amount of energy that can be harnessed to drive thermodynamically unfavorable reactions. In biological systems, this property allows acetyl phosphate to act as a potent phosphoryl donor, transferring its phosphate group to various acceptor molecules. wikipedia.orgfrontiersin.org

One of the most critical roles of acetyl phosphate is its ability to phosphorylate adenosine diphosphate (B83284) (ADP) to generate ATP. wikipedia.org This reaction, catalyzed by the enzyme acetate (B1210297) kinase, is a prime example of substrate-level phosphorylation. wikipedia.org In many bacteria and archaea, the phosphotransacetylase-acetate kinase (Pta-AckA) pathway is a central metabolic route where acetyl phosphate acts as a key intermediate, linking acetyl-CoA metabolism to ATP generation. wikipedia.orgnih.gov This pathway is not only crucial for energy production but also plays a role in regulating cellular processes in response to nutrient availability. nih.govtandfonline.com

The role of acetyl phosphate as a phosphoryl donor extends beyond ATP regeneration. It can also directly phosphorylate other biological molecules, including certain response regulators in two-component signal transduction systems in bacteria. nih.govnih.gov This direct phosphorylation provides a mechanism for cells to rapidly respond to environmental changes. Furthermore, research suggests that acetyl phosphate may have played a role as a primordial energy currency in the origin of life, capable of phosphorylating simple organic molecules in prebiotic conditions. frontiersin.orgresearchgate.netnih.gov

Historical Development and Significance of Acetyl Phosphate Analogues in Research

The discovery of acetyl phosphate and the elucidation of its role in metabolism were pivotal moments in the history of biochemistry. Fritz Albert Lipmann's work in the 1940s was instrumental in identifying acetyl phosphate as a key high-energy intermediate. wikipedia.org This discovery laid the foundation for our understanding of energy transfer in biological systems.

Over the years, researchers have synthesized and studied various analogues of acetyl phosphate to probe the mechanisms of phosphoryl transfer reactions and to develop inhibitors of specific enzymes. These analogues, with modifications to the acetyl or phosphate moieties, have been invaluable in dissecting the active sites of enzymes and in understanding the structural requirements for substrate binding and catalysis. scispace.com The study of these analogues continues to provide insights into enzyme function and to guide the rational design of new therapeutic agents.

The development of robust synthetic methods for producing high-purity acetyl phosphate salts, such as the lithium salt, has been crucial for advancing research in these areas. acs.orgresearchgate.net The availability of well-characterized and stable reagents is essential for obtaining reproducible and reliable experimental results. figshare.comacs.org

Interactive Data Table: Properties of Acetyl Phosphate

| Property | Value |

| Chemical Formula | C₂H₅O₅P |

| Molar Mass | 140.031 g·mol⁻¹ wikipedia.org |

| Appearance | Powder myskinrecipes.com |

| Melting Point | >300 °C (lithium potassium salt) myskinrecipes.com |

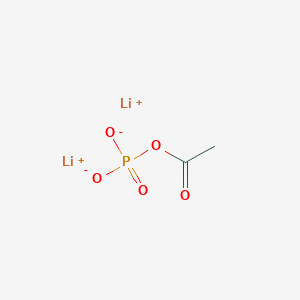

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

26902-64-7 |

|---|---|

Formule moléculaire |

C2H3Li2O5P |

Poids moléculaire |

152 g/mol |

Nom IUPAC |

dilithium;acetyl phosphate |

InChI |

InChI=1S/C2H5O5P.2Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 |

Clé InChI |

GOBPXJGOJYUOAF-UHFFFAOYSA-L |

SMILES |

[Li+].[Li+].CC(=O)OP(=O)([O-])[O-] |

SMILES canonique |

[Li+].[Li+].CC(=O)OP(=O)([O-])[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Process Optimization for Acetyl Phosphate Lithium Salt

Chemical Synthesis Routes for Acetyl Phosphate (B84403) Salts

The primary method for synthesizing acetyl phosphate salts involves the acetylation of phosphoric acid or its salts. This section details the key aspects of this chemical route.

Acetylation of Phosphoric Acid and its Salts with Acetic Anhydride (B1165640)

The most frequently employed method for producing acetyl phosphate is the acetylation of phosphoric acid or its potassium salts using acetic anhydride. tandfonline.comtandfonline.com This reaction can produce a mixture of monoacetyl phosphate, diacetyl phosphate, and sometimes triacetyl phosphate. google.com The reaction is typically conducted in an inert solvent, with acetic acid being a common choice. google.comgoogle.com Acetic anhydride serves not only as the acetylating agent but also reacts with any water present in the reaction mixture, thereby maintaining an essentially water-free environment. google.com The amount of acetic anhydride used is a critical parameter determined by the molar ratio of water to the phosphate group in the starting phosphoric acid. google.com

A general representation of the reaction is the acetylation of orthophosphoric acid using a mixture of acetic acid and acetic anhydride. google.com For instance, 100% phosphoric acid can be prepared by adding phosphorus pentoxide to commercial 85% phosphoric acid before acetylation. google.com

Role of Lithium Ions as Precipitating Agents in High-Purity Salt Formation

Lithium ions play a crucial role as precipitating agents in the synthesis of high-purity solid acetyl phosphate lithium salt. google.com Following the acetylation of phosphoric acid, the addition of a lithium-containing compound, such as lithium carbonate or lithium acetate (B1210297), to the reaction mixture induces the precipitation of monoacetyl phosphate as a solid lithium salt. google.comgoogle.com This method is advantageous as it allows for the separation of the desired product from the reaction mixture by simple filtration, often without the need for low-temperature operations or solvent replacement. google.com

The molar ratio of lithium ions to the phosphate radical is a key factor in this process. A molar ratio of approximately 2:1 (Li:PO₄) is typically used to precipitate the crystalline salt of acetyl phosphate. google.comgoogle.com This selective precipitation yields a high-purity product that is easily handled and separated. google.com The resulting solid is a lithium salt of monoacetyl phosphate. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are controlled include temperature, reaction time, and the stoichiometry of the reactants.

For example, one documented procedure involves adding acetic anhydride dropwise to a mixture of 85% phosphoric acid and acetic acid at 10°C, followed by the addition of lithium carbonate at the same temperature. The slurry is then stirred at 20°C for 3 hours and subsequently at 30°C for 17 hours. google.com In another instance, the reaction is stirred at 45°C for 20 hours. google.com These examples highlight that the temperature and duration of the reaction are critical variables that are adjusted to achieve optimal results. The timing of the addition of reagents, such as the dropwise addition of acetic anhydride, is also a controlled parameter to manage the reaction rate and heat generation. google.com

The table below summarizes various reaction conditions from different experiments to illustrate the range of parameters explored for optimization.

| Phosphoric Acid Concentration | Initial Temperature | Reaction Temperature | Reaction Time | Molar Ratio (Li:PO₄) | Reference |

| 85% | 10°C | 20°C, then 30°C | 3 hours, then 17 hours | ~2.1 | google.com |

| 100% | Room Temperature | 45°C | 20 hours | ~2.0 | google.com |

| 85% | 15°C | 35°C | 5 hours | ~2.0 | google.com |

| 100% | 10°C | 20°C, then 35°C | 3 hours, then 5 hours | ~1.9 | google.com |

Process Analytical Technology (PAT) in Synthesis Monitoring and Characterization

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that affect the quality of the final product. mt.com The use of in-situ analytical methods enables real-time monitoring and control of reaction conditions, which is particularly beneficial for the synthesis of hydrolytically unstable species like acetyl phosphate. figshare.comacs.orgacs.org

In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progress Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool for real-time monitoring of the acetyl phosphate synthesis. acs.orgacs.org By directly tracking the characteristic infrared absorption bands of reactants and products, FTIR spectroscopy provides detailed information about reaction kinetics, including the consumption of reagents and the formation of products. acs.orgamazonaws.com

Distinct spectral features for each chemical species involved in the synthesis, such as acetic acid, phosphoric acid, acetic anhydride, and lithium acetyl phosphate, can be identified and monitored over time. amazonaws.com For instance, specific FTIR bands at 1122 cm⁻¹ for lithium acetyl phosphate, 1752 cm⁻¹ for acetic acid, and 1826 cm⁻¹ for acetic anhydride can be utilized to track their respective concentrations throughout the reaction. amazonaws.com This real-time data allows for the determination of the reaction endpoint and helps in identifying optimal reaction conditions to improve the synthesis process. amazonaws.com The use of an attenuated total reflectance (ATR) probe allows for the direct measurement of spectra in aqueous solutions, overcoming the challenge of strong water absorption in the mid-infrared region. researchgate.net

The table below lists the infrared absorption bands monitored for the reactants and product in the synthesis of lithium acetyl phosphate.

| Chemical Species | Monitored FTIR Band (cm⁻¹) | Reference |

| Lithium Acetyl Phosphate | 1122 | amazonaws.com |

| Lithium Carbonate | 1126 | amazonaws.com |

| Phosphoric Acid | 1626 | amazonaws.com |

| Acetic Acid | 1752 | amazonaws.com |

| Acetic Anhydride | 1826 | amazonaws.com |

Real-time pH and Temperature Sensing in Reaction Optimization

Real-time monitoring of pH and temperature are critical components of PAT for optimizing the synthesis of this compound. acs.org These parameters have a direct impact on reaction rates, product stability, and impurity formation. acs.org

Sensors for pH and temperature can be integrated into the reaction vessel to provide continuous data, allowing for precise control over the cultivation or reaction conditions. mdpi.com For instance, the synthesis of acetyl phosphate can involve initial agitation at 10°C, followed by an increase to 23°C for an aging period. acs.org Maintaining the pH within a specific range is also crucial, as pH can influence the stability of acetyl phosphate and the efficiency of its formation. acs.org The acceptable pH range for many related bioprocesses is between 7 and 9. mdpi.com By observing the timing of temperature and pH changes in real-time, operators can gain insights into the reaction progress and make necessary adjustments to optimize the process for higher yield and purity. acs.org

Online Optical Microscopy and Focused Beam Reflectance Measurements (FBRM) for Particle Characterization

The implementation of in-situ particle characterization techniques is crucial for understanding and controlling the crystallization process of this compound. Online optical microscopy and Focused Beam Reflectance Measurement (FBRM) are powerful PAT tools that provide real-time information about particle size, shape, and count directly within the reaction vessel. acs.orgresearchgate.net

Online Optical Microscopy provides real-time images of the particles as they form and evolve during the synthesis. This qualitative analysis allows for the direct observation of phenomena such as nucleation, growth, and changes in particle morphology. researchgate.net

Focused Beam Reflectance Measurement (FBRM) is a probe-based technology that measures chord length distributions (CLD) of particles in real-time and at full process concentrations. mt.commt.com A focused laser beam is scanned in a circular path across a sapphire window at the tip of the probe. mt.com When the beam intersects with a particle, it reflects back, and the duration of the reflection is used to calculate the chord length. mt.com This technique is highly sensitive to changes in particle size, count, and shape. acs.orgmt.com

Table 1: Particle Characterization Data from FBRM

| Parameter | Description | Typical Application in Acetyl Phosphate Synthesis |

| Chord Length Distribution (CLD) | A histogram of the measured chord lengths of particles. | Monitors the evolution of particle size throughout the synthesis. A shift in the distribution indicates particle growth or dissolution. |

| Total Counts | The total number of particles detected per second. | Indicates the rate of nucleation and particle formation. A rapid increase in total counts signifies the onset of crystallization. |

| Mean Chord Length | The average chord length of the particle population. | Provides a single value representation of the average particle size, useful for tracking growth trends. |

Strategies for Mitigating Impurity Inhibition in Downstream Biocatalysis (e.g., acetic acid, inorganic phosphate)

Impurities such as acetic acid and inorganic phosphate, often present in acetyl phosphate preparations, can significantly inhibit downstream biocatalytic reactions where acetyl phosphate is used as a phosphoryl donor. acs.org Therefore, strategies to mitigate their inhibitory effects are essential for efficient bioprocesses.

Acetic Acid Inhibition:

High concentrations of acetic acid can inhibit bacterial growth and metabolic activity. nih.gov While the complete mechanism is complex, it is known to perturb central metabolism and can be detrimental even when acetate assimilation is blocked. nih.gov In the context of biocatalysis, the presence of excess acetate can interfere with enzymatic reactions.

Strategies to mitigate acetic acid inhibition include:

Purification: Downstream processing methods can be employed to remove acetic acid from the acetyl phosphate product. Techniques like chromatography have been shown to be effective in removing acetic acid and other inhibitors from hydrolysates. acs.org

Process Optimization: Optimizing the synthesis of acetyl phosphate to minimize the formation of acetic acid as a byproduct is a key preventative strategy.

Inorganic Phosphate Inhibition:

Inorganic phosphate can act as a competitive inhibitor in some enzymatic reactions. For instance, in reactions involving phosphotransacetylase, inorganic phosphate can compete with acetyl phosphate. nih.gov

Strategies to mitigate inorganic phosphate inhibition include:

Enzyme Engineering: Modifying the enzyme to reduce its affinity for inorganic phosphate can be a viable strategy.

Cofactor Recycling Systems: In some biocatalytic processes, cofactor recycling systems can be employed to minimize the accumulation of inorganic phosphate. For example, using a phosphoenolpyruvate (B93156) (PEP)/pyruvate (B1213749) kinase (PK) system can help manage phosphate levels. chimia.ch

Purification: An additional purification step can be introduced to remove traces of inorganic phosphate. One method involves converting a calcium salt to the corresponding lithium salt, which can help in removing inorganic phosphate. chimia.ch

Table 2: Summary of Impurity Mitigation Strategies

| Impurity | Inhibitory Effect | Mitigation Strategy |

| Acetic Acid | Inhibits bacterial growth and perturbs central metabolism. nih.gov | Purification (e.g., chromatography), acs.org process optimization to minimize formation. |

| Inorganic Phosphate | Competitive inhibition of enzymes like phosphotransacetylase. nih.gov | Enzyme engineering, cofactor recycling systems, chimia.ch additional purification steps. chimia.ch |

Biochemical Functions and Mechanistic Roles of Acetyl Phosphate Lithium Salt

Fundamental Role as a High-Energy Phosphate (B84403) Donor in Cellular Processes

Acetyl phosphate (AcP) is classified as a high-energy phosphate compound due to the substantial negative Gibbs free energy (ΔG°') released upon the hydrolysis of its acyl-phosphate bond. nih.govresearchgate.net The standard free energy of hydrolysis for acetyl phosphate is approximately -42.3 kJ/mol to -43.3 kJ/mol, a value significantly greater than that of the terminal phosphoanhydride bond in ATP (approx. -30.5 kJ/mol). nih.govvaia.comyoutube.com This high group transfer potential allows AcP to readily donate its phosphoryl group to adenosine (B11128) diphosphate (B83284) (ADP) to generate ATP, a process known as substrate-level phosphorylation. nih.govwikipedia.org This reaction is a key mechanism for ATP synthesis in various bacteria and archaea, particularly under anaerobic conditions. wikipedia.orgtuscany-diet.net

The ability of acetyl phosphate to phosphorylate ADP is considered a plausible ancestral mechanism for ATP synthesis in prebiotic contexts, bridging a primordial thioester-based metabolism with phosphate-based energy currency. wikipedia.org Research has shown that AcP can phosphorylate ADP to ATP in aqueous solutions containing iron (III) ions, suggesting this fundamental energy-conserving reaction could have occurred under early Earth conditions. wikipedia.org

Comparative Standard Free Energy of Hydrolysis (ΔG°')

| Compound | ΔG°' (kJ/mol) | Bond Type |

|---|---|---|

| Phosphoenolpyruvate (B93156) (PEP) | -61.9 | Enol phosphate |

| 1,3-Bisphosphoglycerate | -49.3 | Acyl phosphate |

| Acetyl Phosphate | -43.3 | Acyl phosphate |

| Creatine Phosphate | -43.1 | Guanidino phosphate |

| Acetyl-CoA | -31.0 | Thioester |

| ATP (to ADP + Pi) | -30.5 | Phosphoanhydride |

Involvement in Core Metabolic Pathways

Acetyl phosphate is a central intermediate in several key metabolic pathways, linking carbohydrate metabolism with the production of essential precursors and energy. asm.orgumaryland.edu

In many bacteria, acetyl phosphate is a key intermediate in pyruvate (B1213749) metabolism. umaryland.eduhmdb.cawikipedia.org Following glycolysis, pyruvate is converted to acetyl-coenzyme A (acetyl-CoA). libretexts.org Under certain conditions, particularly when the flux of carbon exceeds the capacity of the tricarboxylic acid (TCA) cycle, acetyl-CoA is converted to acetyl phosphate. ou.edu In some metabolic routes, pyruvate is directly converted to acetyl phosphate, a reaction catalyzed by the enzyme pyruvate oxidase. umaryland.eduhmdb.ca This positions AcP as a critical node connecting the breakdown of glucose with acetate (B1210297) metabolism and energy generation. mdpi.comresearchgate.net

Acetyl phosphate is also implicated in the metabolism of taurine (B1682933) and hypotaurine (B1206854) in some microorganisms. umaryland.eduwikipedia.orgmimedb.orgbiorbyt.com In these pathways, the degradation of taurine can lead to the formation of sulfoacetaldehyde (B1196311). nih.gov The enzyme sulfoacetaldehyde acetyltransferase then catalyzes the conversion of sulfoacetaldehyde into acetyl phosphate and sulfite, thereby channeling the carbon skeleton from these sulfur-containing compounds into central metabolism. nih.gov

The metabolic fate of acetyl phosphate is primarily governed by two key enzymes: phosphate acetyltransferase (Pta) and acetate kinase (AckA). asm.orgasm.orgmicrobiologyresearch.org This two-step pathway, often called the Pta-AckA pathway, is reversible and central to acetate metabolism in many bacteria. nih.govasm.org

Phosphate Acetyltransferase (Pta): This enzyme (EC 2.3.1.8) catalyzes the reversible reaction between acetyl-CoA and inorganic phosphate (Pi) to form acetyl phosphate and coenzyme A (CoA). wikipedia.orgasm.org Reaction: Acetyl-CoA + Pi ⇌ Acetyl Phosphate + CoA

Acetate Kinase (AckA): This enzyme (EC 2.7.2.1) catalyzes the reversible transfer of a phosphoryl group from acetyl phosphate to ADP, producing acetate and ATP. asm.orgmicrobiologyresearch.org Reaction: Acetyl Phosphate + ADP ⇌ Acetate + ATP

The direction of these reactions depends on the cell's metabolic state. mdpi.com During acetogenesis (acetate production), common during excess carbon conditions, Pta synthesizes AcP from acetyl-CoA, and AckA then generates ATP and acetate. asm.orgou.edu Conversely, when acetate is used as a carbon source, the pathway reverses: AckA uses ATP to convert acetate to AcP, and Pta then generates acetyl-CoA for entry into the TCA cycle. asm.orgplos.org

Non-Enzymatic Protein Acetylation Mechanisms

Beyond its metabolic roles, acetyl phosphate is a potent agent of non-enzymatic protein acetylation, a crucial post-translational modification (PTM). frontiersin.orgfrontiersin.org In many bacteria, such as E. coli, AcP is a primary acetyl donor for the non-enzymatic acetylation of lysine (B10760008) residues on a wide range of proteins. frontiersin.orgnih.gov

This chemical modification occurs directly through the nucleophilic attack of the ε-amino group of a lysine residue on the carbonyl carbon of acetyl phosphate. researchgate.net The reactivity of AcP as a mixed anhydride (B1165640) makes it a more potent acetylating agent than acetyl-CoA under certain conditions. frontiersin.orgresearchgate.net The specificity of this non-enzymatic reaction is not random; it is determined by the accessibility, local chemical environment, and three-dimensional structure surrounding the target lysine residue. plos.org AcP can bind to protein active sites or cofactor binding sites, particularly those that accommodate phosphate moieties, positioning the acetyl group for transfer to a nearby lysine. frontiersin.orgplos.org This modification can alter a protein's charge, conformation, and function, thereby regulating its activity. frontiersin.org

Contribution to Cellular Signal Transduction Pathways

Acetyl phosphate acts as a global signaling molecule in bacteria, linking the cell's metabolic status to the regulation of gene expression and cellular behavior. asm.orgou.eduresearchgate.net This signaling role is largely mediated through its interaction with two-component signal transduction (2CST) systems. asm.org

2CST systems typically consist of a sensor histidine kinase and a cognate response regulator. pnas.org Acetyl phosphate can directly phosphorylate the conserved aspartate residue in the receiver domain of many response regulators, bypassing the need for their cognate sensor kinase. nih.govasm.orgnih.gov This phosphotransfer event can activate the response regulator, leading to changes in the expression of target genes. nih.gov

For example, AcP has been shown to phosphorylate and influence the activity of response regulators such as:

RcsB , which controls capsule biosynthesis and biofilm formation. asm.org

PhoB , part of the phosphate (PHO) regulon. nih.govnih.gov

LytR in Staphylococcus aureus, which is involved in regulating cell lysis. nih.govnih.gov

Rrp2 in Borrelia burgdorferi, which controls the expression of virulence genes. plos.org

The intracellular concentration of acetyl phosphate, which can reach millimolar levels depending on the carbon source and growth conditions, is sufficient to drive this phosphorylation and influence a wide range of cellular processes, including chemotaxis, virulence, and stress responses. asm.orgnih.govresearchgate.netnih.gov This allows the cell to coordinate complex physiological adaptations in direct response to its metabolic state as reflected by the AcP pool. ou.edu

Enzymatic Interactions and Catalytic Applications of Acetyl Phosphate Lithium Salt

Substrate in Acetate (B1210297) Kinase (ACK) Reactions and ATP Regeneration Systems

Acetyl phosphate (B84403) lithium salt is a crucial substrate for acetate kinase (ACK), an enzyme central to the carbon and energy metabolism of many prokaryotes. nih.gov Acetate kinase catalyzes the reversible reaction between acetate and adenosine (B11128) triphosphate (ATP) to form acetyl phosphate and adenosine diphosphate (B83284) (ADP). nih.govasm.org This reaction is vital for energy conservation, as the high-energy phosphoryl group of acetyl phosphate can be transferred to ADP to generate ATP, a process fundamental to cellular energy currency.

The acetyl phosphate/acetate kinase system is recognized as a cost-effective and efficient method for ATP regeneration in various biocatalytic processes. doi.orgresearchgate.net This is particularly advantageous in large-scale enzymatic syntheses that require ATP as a cofactor. harvard.edu By using acetyl phosphate as a phosphoryl donor, ATP can be continuously regenerated from ADP, driving the desired synthetic reaction forward. doi.orgresearchgate.net Research has demonstrated the successful application of this ATP regeneration system in the production of compounds like L-theanine and cytidine (B196190) triphosphate (CTP). doi.orgresearchgate.net However, the accumulation of acetate as a byproduct can inhibit acetate kinase activity, a challenge that researchers have addressed through the rational design of halotolerant ACK enzymes. doi.org

Continuous Assay Methodologies for Acetate Kinase Activity (e.g., Hydroxamate Assay, Enzyme-Linked Assays)

The activity of acetate kinase, and thus the consumption or production of acetyl phosphate, is commonly measured using several assay methodologies.

The hydroxamate assay is a classic method for detecting acetyl phosphate formation. nih.govjove.com In this discontinuous assay, acetyl phosphate reacts with neutral hydroxylamine (B1172632) to form acetyl hydroxamate. nih.gov This product then forms a colored complex with ferric ions, which can be quantified spectrophotometrically. nih.govjove.com A variation of this, the "reverse" hydroxamate assay, measures the consumption of acetyl phosphate in the direction of acetate formation. mdpi.com

Enzyme-linked assays provide a continuous method for monitoring acetate kinase activity. One common approach couples the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.govnih.gov The decrease in NADH concentration is monitored spectrophotometrically. nih.gov Another enzyme-linked assay couples the formation of ATP from ADP and acetyl phosphate to the reduction of NADP+ through the action of hexokinase and glucose-6-phosphate dehydrogenase. asm.orgjove.com

A novel continuous assay has been developed that measures the inorganic phosphate (Pi) released from the hydroxylaminolysis of acetyl phosphate. nih.govnih.gov This method utilizes purine (B94841) nucleoside phosphorylase (PNP) to measure the Pi generated, offering a sensitive and versatile alternative to traditional assays. nih.gov

Table 1: Comparison of Acetate Kinase Activity Assays

| Assay Type | Principle | Measurement | Type |

|---|---|---|---|

| Hydroxamate Assay | Formation of a colored complex between acetyl hydroxamate and ferric ions. nih.govjove.com | Spectrophotometric (colorimetric). nih.gov | Discontinuous |

| Enzyme-Linked Assay (ADP detection) | ADP-dependent oxidation of NADH. nih.govnih.gov | Spectrophotometric (decrease in absorbance at 340 nm). nih.gov | Continuous |

| Enzyme-Linked Assay (ATP detection) | ATP-dependent reduction of NADP+. asm.orgjove.com | Spectrophotometric (increase in absorbance at 340 nm). mdpi.com | Continuous |

| Inorganic Phosphate Release Assay | PNP-catalyzed measurement of Pi from acetyl phosphate hydroxylaminolysis. nih.govnih.gov | Spectrophotometric. nih.gov | Continuous |

Quantification of Inorganic Phosphate Release in Enzymatic Assays

The quantification of inorganic phosphate (Pi) released during enzymatic reactions involving acetyl phosphate is a key analytical technique. nih.govresearchgate.net One established method relies on the reaction of Pi with inosine, catalyzed by nucleoside phosphorylase, to produce hypoxanthine (B114508). nih.gov The hypoxanthine is then oxidized to uric acid by xanthine (B1682287) oxidase, and the resulting change in absorbance is measured. nih.gov

Another sensitive method for Pi determination involves the formation of a phosphomolybdate complex, which is then reduced to form a colored product, molybdenum blue. researchgate.net A simplified version of this method uses a mixture of hydrazine (B178648) sulfate (B86663) and ascorbic acid as the reducing agent, with the color development being proportional to the Pi concentration. researchgate.net

Commercially available kits, such as the EnzChek Phosphate Assay Kit, provide a continuous, spectrophotometric method for measuring Pi. nih.govthermofisher.com This assay is based on the enzymatic conversion of a purine nucleoside analog by purine nucleoside phosphorylase in the presence of Pi, leading to a shift in absorbance. nih.govthermofisher.com This method is highly sensitive and can be used to quantify Pi in the presence of acid-labile phosphates. thermofisher.com

Phosphotransferase Reactions in Kinase Enzymatic Cascades

Acetyl phosphate lithium salt serves as a potent phosphoryl group donor in various phosphotransferase reactions within kinase enzymatic cascades. nih.gov Kinases are enzymes that catalyze the transfer of a phosphoryl group from a high-energy donor, like ATP or acetyl phosphate, to a specific substrate. Acetyl phosphate is a member of the ASKHA (Acetate and Sugar Kinases, Hsp70, Actin) phosphotransferase superfamily. nih.govnih.gov

In these cascades, the transfer of a phosphoryl group can activate or alter the function of a target protein or molecule. The high phosphoryl transfer potential of acetyl phosphate makes it an effective substitute for ATP in many enzymatic systems. nih.gov This is particularly relevant in synthetic biology and biocatalysis, where it can be used to drive phosphorylation reactions in a more cost-effective manner than relying solely on ATP. harvard.edunih.gov

Applications in the Enzymatic Synthesis of Phosphate Monoesters

This compound has been identified as a highly suitable phosphate donor for the enzymatic synthesis of phosphate monoesters. nih.govchemicalbook.com A study evaluating a range of natural and synthetic phosphate donors found that acetyl phosphate delivered product concentrations comparable to those achieved with pyrophosphate (PPi). nih.gov

The use of acetyl phosphate in phosphatase-catalyzed transphosphorylation reactions offers a significant advantage by reducing the formation of inorganic monophosphate by-products. sigmaaldrich.com Researchers have also found that by controlling the pH, the phosphotransferase activity of certain acid phosphatases can be favored over their hydrolytic activity, preventing product depletion. nih.gov This approach has enabled the preparative-scale synthesis of various sugar phosphates with high space-time yields and a significant reduction in phosphate waste. nih.gov The ability to synthesize acetyl phosphate from inexpensive starting materials further enhances its utility for large-scale applications. nih.gov

Role as a Phosphate Donor in In Vitro Translation Reactions

This compound is utilized as a phosphate donor in in vitro translation systems. sigmaaldrich.comsigmaaldrich.com In these cell-free protein synthesis systems, a continuous supply of energy in the form of ATP is required for the activation of amino acids and other steps in protein synthesis. Acetyl phosphate, in conjunction with acetate kinase present in the cell extract (like the E. coli S30 extract), serves to regenerate ATP from ADP. biorxiv.org This ensures a sustained energy supply for the translation machinery, leading to efficient protein production. biorxiv.org It has been used, for instance, in setting up the premix for in vitro translation reactions. sigmaaldrich.comsigmaaldrich.com

Interactions with Specific Regulatory Proteins and Transcription Factors (e.g., CpxR, LytR)

Acetyl phosphate can act as a signaling molecule by directly phosphorylating certain regulatory proteins and transcription factors, thereby modulating gene expression.

CpxR: The response regulator CpxR, part of the CpxAR two-component signal transduction system in Escherichia coli, can be phosphorylated by acetyl phosphate. sigmaaldrich.comnih.gov This system responds to various envelope stresses. nih.gov It has been proposed that acetyl phosphate can activate the transcription of the cpxP gene in a CpxA-independent manner by directly donating its phosphoryl group to CpxR. nih.gov While CpxR can be phosphorylated by acetyl phosphate, studies suggest that this may not be the primary trigger for CpxR activation related to the Pta-AckA pathway, indicating a complex interplay between central metabolism and signal transduction. nih.gov

LytR: In Staphylococcus aureus, the response regulator LytR of the LytSR two-component system can also be phosphorylated by acetyl phosphate. nih.gov This phosphorylation occurs rapidly, even faster than the phosphorylation by its cognate histidine kinase, LytS. nih.gov This finding suggests that acetyl phosphate plays a crucial role in an alternative pathway for LytR activation, linking the regulation of the lrgAB operon, which is involved in programmed cell death and lysis, to the metabolic state of the cell, particularly under conditions of glucose excess. nih.gov

Phosphorylation Kinetics and Efficiency in Two-Component Systems

Acetyl phosphate, often used as its stable lithium or lithium potassium salt, serves as a crucial small-molecule phosphodonor in bacterial signaling, particularly within two-component systems. nih.gov These systems typically involve a sensor histidine kinase that autophosphorylates in response to a stimulus and subsequently transfers the phosphoryl group to a cognate response regulator. However, acetyl phosphate can directly phosphorylate the response regulator, bypassing the sensor kinase and linking cellular metabolic status to gene regulation. nih.govnih.gov The kinetics and efficiency of this phosphorylation are critical for understanding its physiological relevance.

Detailed research into specific two-component systems has provided quantitative insights into the effectiveness of acetyl phosphate as a phosphorylating agent. In the Staphylococcus aureus LytSR two-component system, which regulates aspects of cell wall metabolism, the response regulator LytR is a direct target for acetyl phosphate. nih.gov Kinetic studies have revealed that the phosphorylation of LytR by acetyl phosphate is remarkably efficient, proceeding at a rate approximately two-fold faster than the phosphotransfer from its own sensor kinase, LytS. nih.gov This rapid phosphorylation highlights a pathway that can efficiently trigger a response based on metabolic cues, such as excess glucose, that lead to increased acetyl phosphate levels. nih.gov The fast kinetics suggest that this phosphorylation route is a significant and efficient signaling mechanism in vivo. nih.gov

Similarly, the RstA/RstB two-component system in Pseudomonas fluorescens, which is involved in regulating multidrug resistance efflux pumps, demonstrates the functional efficiency of acetyl phosphate-mediated phosphorylation. asm.org The DNA-binding capability of the response regulator RstA is dependent on its phosphorylation state. asm.org In vitro assays show that incubating the RstA protein with this compound significantly enhances its affinity for the promoter regions of target genes like emhABC and mexCD-oprJ. asm.org This phosphorylation-induced activation of RstA's DNA-binding function underscores the efficiency of acetyl phosphate in directly modulating the activity of response regulators and, consequently, controlling the expression of genes crucial for bacterial adaptation and survival. asm.org

The experimental conditions for these in vitro phosphorylation studies are well-defined, typically involving incubation of the purified response regulator protein with a significant molar excess of acetyl phosphate in a buffered solution containing magnesium ions, which are essential cofactors for the phosphotransfer reaction. nih.govasm.org

Interactive Data Tables

Table 1: Comparative Phosphorylation Kinetics of Response Regulator LytR

| Phosphorylating Agent | Relative Phosphorylation Rate | Significance | Source |

| Sensor Kinase LytS | 1x | Baseline phosphotransfer rate within the canonical two-component system. | nih.gov |

| Acetyl Phosphate | ~2x | Demonstrates a more rapid phosphorylation pathway, linking metabolism directly to LytR activation. | nih.gov |

Table 2: Experimental Conditions for In Vitro Phosphorylation by Acetyl Phosphate

| Parameter | S. aureus LytR | P. fluorescens RstA | Source |

| Protein Concentration | 10 µM | 100 µg/ml | nih.govasm.org |

| Acetyl Phosphate Concentration | 50 mM | 50 mM | nih.govasm.org |

| Buffer System | 50 mM Tris, pH 7.4 | 100 mM Tris-HCl, pH 7.4 | nih.govasm.org |

| Key Additives | 50 mM KCl, 20 mM MgCl₂ | 125 mM KCl, 10 mM MgCl₂ | nih.govasm.org |

| Temperature | 37°C | 30°C | nih.govasm.org |

| Incubation Time | Variable (for kinetic analysis) | 1 hour | nih.govasm.org |

Interactions in Microbial Physiology and Regulatory Networks

Key Regulator of Lysine (B10760008) Acetylation in Bacterial Metabolism (e.g., Escherichia coli, Salmonella typhimurium)

Acetyl phosphate (B84403) (AcP) is a pivotal high-energy intermediate metabolite in bacteria, produced through the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. nih.govnih.gov It serves a dual function as a donor of both its phosphoryl and acetyl groups, playing a significant role in regulating protein function. nih.gov In bacteria such as Escherichia coli and Salmonella typhimurium, AcP is a major contributor to the non-enzymatic acetylation of lysine residues on a global scale. nih.govoup.com This process is considered more widespread than acetylation mediated by specific acetyltransferases. nih.gov

The accumulation of AcP, which is favored under conditions of acetate (B1210297) fermentation, leads to increased lysine acetylation. asm.orgosti.gov This post-translational modification targets a wide array of proteins, particularly enzymes involved in central metabolism. asm.org For instance, in E. coli, enzymes like isocitrate dehydrogenase and malate (B86768) dehydrogenase are subject to AcP-dependent acetylation. nih.gov The acetylation of lysine residues can alter the charge and conformation of proteins, thereby modulating their activity, localization, and interactions. This regulatory mechanism allows bacteria to fine-tune their metabolic pathways in response to nutrient availability. asm.org

In S. typhimurium, the transcription factor PhoP, which is essential for virulence, is acetylated in an AcP-dependent manner. nih.govnih.govtandfonline.com This acetylation modifies the transcriptional activity of PhoP, demonstrating a direct link between the metabolic state of the bacterium and the regulation of its virulence. nih.govnih.govtandfonline.com The acetylation of PhoP at lysine 102 (K102) is directly correlated with the intracellular concentration of AcP. nih.gov

| Target Protein | Organism | Function of Acetylation |

| PhoP | Salmonella typhimurium | Modulates transcriptional activity, affecting virulence. nih.govnih.gov |

| Isocitrate Dehydrogenase | Escherichia coli | Regulation of central metabolism. nih.gov |

| Malate Dehydrogenase | Escherichia coli | Regulation of central metabolism. nih.gov |

| RcsB | Escherichia coli | Affects flagella biosynthesis and acid stress survival. |

| CheY | Escherichia coli | Involved in chemotaxis and potentially virulence. |

Role in Bacterial Responses to Environmental Stress and Adaptive Mechanisms

Acetyl phosphate-mediated lysine acetylation is a crucial mechanism for bacterial adaptation to various environmental stresses. nih.gov The intracellular levels of AcP fluctuate in response to different conditions, such as changes in pH, nutrient availability, and oxidative stress, thereby modulating the acetylation of key regulatory proteins. nih.govresearchgate.net

In Salmonella typhimurium, the acetylation of the transcription factor PhoP at lysine 102 (K102) is involved in the bacterial response to environmental stressors. nih.gov Under conditions that activate PhoP, such as low magnesium or acid stress, the acetylation level of K102 decreases. nih.govnih.govtandfonline.com This suggests that deacetylation is part of the adaptive response to these specific stresses. The interplay between acetylation and phosphorylation of PhoP is critical for its function; acetylation can inhibit the phosphorylation required for its activity. nih.govnih.govtandfonline.com

Similarly, in Mycobacterium tuberculosis, the acetylation of the cAMP receptor protein (CRP) at lysine 193 is dependent on AcP levels and influences the bacterium's response to stress. researchgate.net The acetylation of CRP decreases under activating conditions like low pH, high temperature, and oxidative stress, indicating that environmental signals can directly regulate protein acetylation to facilitate adaptation. researchgate.net This reversible acetylation allows bacteria to rapidly adjust their gene expression and metabolic state to survive in challenging environments. researchgate.netfrontiersin.org For example, the acetylation of RcsB in E. coli impairs its function, which in turn affects survival under acid stress.

| Stress Condition | Organism | Affected Protein | Consequence of Acetylation |

| Low Magnesium | Salmonella typhimurium | PhoP | Decreased acetylation, leading to activation and virulence gene expression. nih.govnih.gov |

| Acid Stress | Salmonella typhimurium | PhoP | Decreased acetylation, promoting adaptation to acidic environments. nih.govnih.gov |

| Phagocytosis | Salmonella typhimurium | PhoP | Decreased acetylation, contributing to intracellular survival. nih.govnih.gov |

| Low pH, High Temperature, Oxidative Stress | Mycobacterium tuberculosis | CRP | Decreased acetylation, modulating virulence and stress response. researchgate.net |

| Acid Stress | Escherichia coli | RcsB | Impaired function, decreasing survival. |

Modulation of Bacterial Virulence via Protein Acetylation

The connection between central metabolism and bacterial virulence is increasingly recognized, with acetyl phosphate acting as a key mediator. nih.govnih.gov AcP-dependent acetylation can directly modulate the activity of virulence factors and regulatory proteins that control their expression.

In Salmonella typhimurium, the acetylation of the virulence regulator PhoP serves as a prime example. nih.govnih.govtandfonline.com Acetylation of PhoP at lysine 102 (K102) inhibits its phosphorylation, which is necessary for its transcriptional activity. nih.govnih.govtandfonline.com This, in turn, downregulates the expression of virulence genes controlled by the PhoP/PhoQ two-component system, ultimately reducing the virulence of S. typhimurium. nih.gov Studies have shown that the acetylation level of PhoP is critical for the bacterium's pathogenicity in both cell and mouse models. nih.govnih.govtandfonline.com

The influence of AcP on virulence extends to other pathogens as well. In Mycobacterium tuberculosis, the acetylation of the cAMP receptor protein (CRP) at lysine 193, mediated by AcP, negatively regulates the bacterium's pathogenicity. researchgate.net This modification decreases the activity of CRP, which is critical for the regulation of Mtb virulence. researchgate.net Similarly, the chemotaxis protein CheY, which is involved in the virulence of bacteria like Listeria monocytogenes and Campylobacter jejuni, is regulated by acetylation, suggesting a potential role for AcP in modulating virulence through this pathway.

| Bacterium | Virulence Factor/Regulator | Effect of AcP-mediated Acetylation |

| Salmonella typhimurium | PhoP | Inhibition of phosphorylation, leading to decreased virulence. nih.govnih.gov |

| Mycobacterium tuberculosis | CRP | Decreased activity, negatively regulating pathogenicity. researchgate.net |

| Escherichia coli | RcsB | Impaired function, affecting motility and stress survival, which can be linked to virulence. |

| Listeria monocytogenes | CheY (potential) | Regulation of activity, which is linked to adherence and invasion. |

| Campylobacter jejuni | CheY (potential) | Regulation of activity, which is linked to adherence and invasion. |

Interplay with Two-Component Signaling Systems (e.g., LytSR in Staphylococcus aureus)

Acetyl phosphate not only acts as an acetyl donor but also as a phosphoryl donor, enabling it to "crosstalk" with two-component signaling (TCS) systems. nih.gov These systems are central to how bacteria sense and respond to environmental changes. mdpi.com AcP can directly phosphorylate the response regulator component of some TCSs, often bypassing the sensor kinase. nih.gov

A well-studied example of this interplay is the LytSR two-component system in Staphylococcus aureus. nih.govnih.gov LytSR is involved in regulating the lrgAB operon, which plays a role in programmed cell death and lysis. nih.gov The response regulator, LytR, can be phosphorylated by its cognate sensor kinase, LytS. nih.govnih.gov However, research has shown that LytR can also be rapidly phosphorylated by acetyl phosphate, at a rate that is even faster than phosphorylation by LytS. nih.govnih.gov

This dual phosphorylation mechanism allows S. aureus to integrate signals from two distinct pathways. nih.gov The LytS-dependent pathway is thought to respond to changes in the cell membrane's electrical potential. nih.gov In contrast, the AcP-dependent phosphorylation of LytR provides a direct link to the metabolic state of the cell, particularly glucose metabolism. nih.gov This parallel regulation allows S. aureus to control the lrgAB operon in response to both membrane stress and metabolic conditions, highlighting the sophisticated integration of signaling networks. nih.govnih.gov In Escherichia coli, there is also evidence that the response regulator CpxR can be directly phosphorylated by AcP. microbiologyresearch.org

| Two-Component System | Organism | Interaction with Acetyl Phosphate | Regulatory Outcome |

| LytSR | Staphylococcus aureus | AcP directly phosphorylates the response regulator LytR. nih.govnih.gov | Bypasses the sensor kinase LytS, linking metabolic state (glucose metabolism) to the regulation of the lrgAB operon. nih.gov |

| PhoP/PhoQ | Salmonella typhimurium | AcP can phosphorylate PhoP in vitro, but in vivo phosphorylation is primarily by PhoQ. AcP-dependent acetylation inhibits PhoP phosphorylation. nih.gov | Acetylation acts as a regulatory switch, modulating the phosphorylation-dependent activity of PhoP. nih.gov |

| CpxR/CpxA | Escherichia coli | AcP can directly phosphorylate the response regulator CpxR. microbiologyresearch.org | Activation of the Cpx stress response under conditions of high AcP, such as during the transition to stationary phase. microbiologyresearch.org |

Influence on Host-Microbe Interactions, including Mitochondrial Functions

The influence of microbial metabolites on host cell functions is a critical aspect of host-microbe interactions. Acetyl phosphate, as a key bacterial metabolite, can potentially impact host cellular processes, including the function of mitochondria. nih.govnih.gov While AcP is primarily a microbial intermediate, its presence in the host, particularly during bacteremia or sepsis, could lead to interactions with host cell components. nih.govmdpi.com

Recent studies have explored the effect of AcP on isolated mitochondria. nih.govnih.gov It has been found that AcP can influence mitochondrial functions, likely through its potent non-enzymatic acetylating activity. nih.gov Specifically, AcP has been shown to slow down the calcium-induced opening of the mitochondrial permeability transition pore (mPTP) and decrease the efficiency of oxidative phosphorylation and the activity of succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov These effects suggest that AcP can modulate mitochondrial bioenergetics and permeability. nih.gov

The acetylation of mitochondrial proteins is a known regulatory mechanism, and excessive acetylation (hyperacetylation) is associated with mitochondrial dysfunction in various pathologies, including sepsis and inflammation. nih.gov The microbial production of AcP could contribute to this hyperacetylation. nih.gov The adenine (B156593) nucleotide translocase (ANT), a component of the mPTP, is a known target of acetylation and is likely affected by AcP, influencing both mPTP opening and oxidative phosphorylation. nih.gov Although AcP has been detected as a transient intermediate in mammalian mitochondria, its accumulation from microbial sources could disrupt normal mitochondrial function, representing a mechanism by which bacterial metabolism directly impacts host cell physiology. mdpi.comresearchgate.net

| Mitochondrial Function | Effect of Acetyl Phosphate | Proposed Mechanism |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | Slows down calcium-induced opening. nih.govnih.gov | Non-enzymatic acetylation of mPTP components, such as adenine nucleotide translocase (ANT). nih.gov |

| Oxidative Phosphorylation | Decreases efficiency. nih.govnih.gov | Acetylation of proteins involved in the electron transport chain and ATP synthesis, including ANT. nih.gov |

| Succinate Dehydrogenase (SDH) Activity | Decreases activity. nih.govnih.gov | Acetylation of SDH, potentially inhibiting its function. nih.gov |

Advanced Characterization and Analytical Methodologies for Acetyl Phosphate Lithium Salt

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Active Phosphate (B84403) Content

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of acetyl phosphate lithium salt and quantifying its active phosphate content. google.comgoogle.com Due to the compound's instability, offline analytical methods can be limited as degradation may occur before analysis is complete. acs.org

Various HPLC methods have been developed for the analysis of acetyl phosphate. For instance, a liquid chromatography method has been used to determine the purity of acetyl phosphate salt, with results indicating active phosphoric acid content in the range of 4.8 to 5.8 mmol/g. google.comgoogle.com In one specific example, the purity of a synthesized salt was determined to be 5.70 mmol/g via liquid chromatography. google.com Another preparation yielded a purity of 5.35 mmol/g as measured by the same technique. google.com

For the related compound, acetyl coenzyme A lithium salt, HPLC with UV detection at 260 nm is considered the gold standard for purity assessment. A typical analysis might involve a linear gradient elution on a suitable column. For example, one method utilized a gradient with two mobile phases, where the percentage of the second phase changed over time to achieve separation. pnas.orgpnas.org

Table 1: Exemplary HPLC Purity Data for this compound

| Sample | Purity (mmol/g) as determined by HPLC | Reference |

| Salt of Acetyl Phosphate 1 | ~P=5.70 | google.com |

| Salt of Acetyl Phosphate 2 | ~P=5.35 | google.com |

| Salt of Acetyl Phosphate 3 | ~P=5.61 | google.com |

| Salt of Acetyl Phosphate 4 | ~P=5.69 | google.com |

| Salt of Acetyl Phosphate 5 | ~P=5.56 | google.com |

| Salt of Monoacetyl Phosphate | 4.8 to 5.8 | google.comgoogle.com |

| Lithium Salt of Monoacetyl Phosphate | 5.58 | google.com |

Enzymatic Assays for Active Phosphate Quantitation

Enzymatic assays offer a highly specific and sensitive method for quantifying the active phosphate in this compound. These assays are crucial for determining the biologically active portion of the compound. google.comgoogle.com

One common method involves the use of the enzyme acetate (B1210297) kinase. journals.co.za This enzyme catalyzes the transfer of the phosphate group from acetyl phosphate to adenosine (B11128) diphosphate (B83284) (ADP), forming adenosine triphosphate (ATP) and acetate. journals.co.za The amount of acetyl phosphate can then be determined by measuring the consumption of a substrate or the formation of a product in a coupled reaction. For example, the formation of ATP can be coupled to a reaction that produces a detectable change, such as a change in absorbance. journals.co.za

Another approach is the hydroxamate assay, which measures the formation of acetyl phosphate. In this method, acetyl phosphate reacts with neutral hydroxylamine (B1172632) to form acetyl hydroxamate, which then forms a colored complex with ferric ions that can be quantified spectrophotometrically. nih.govjove.com An enzymatic optical method has been developed that is linear for determining nanomole quantities of acetyl phosphate, with mean recoveries of 96.1% from biologically active cell-free extracts. journals.co.za This method is reported to be about 100 times more sensitive than the traditional Lipmann and Tuttle hydroxamic acid method. journals.co.za

Phosphotransacetylase-based methods are also standard for the quantification of related compounds like Acetyl-CoA-Li. In one such assay, the enzyme phosphotransacetylase catalyzes the reaction between coenzyme A and acetyl phosphate to form acetyl-CoA, the formation of which can be monitored spectrophotometrically at 233 nm. sigmaaldrich.com

Table 2: Comparison of Enzymatic Assay Principles for Acetyl Phosphate

| Assay Principle | Enzyme(s) Involved | Measured Species | Detection Method |

| Acetate Kinase Coupled Assay | Acetate Kinase, Pyruvate (B1213749) Kinase, Lactic Dehydrogenase | ADP formation (coupled to NADH oxidation) | Spectrophotometry (Absorbance at 340 nm) nih.gov |

| Hydroxamate Method | (Chemical reaction) | Acetyl hydroxamate-iron complex | Spectrophotometry (Absorbance at 540 nm) journals.co.zajove.com |

| Phosphotransacetylase Assay | Phosphotransacetylase | Acetyl-CoA | Spectrophotometry (Absorbance at 233 nm) sigmaaldrich.com |

| Alkaline Phosphatase Digestion | Alkaline Phosphatase | Free phosphate | Phosphomolybdate assay or MESG assay researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of this compound. tandfonline.com Both proton (¹H) and phosphorus-31 (³¹P) NMR are utilized.

³¹P NMR is particularly advantageous due to its ability to directly detect and quantify phosphorus-containing compounds. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity. mdpi.com The wide chemical shift range of ³¹P NMR allows for good separation of signals from different phosphorus species. mdpi.com For quantification, internal or external standards such as triphenyl phosphate or phosphoric acid can be used. mdpi.com While ³¹P NMR is effective for detection, quantification can sometimes be challenging. researchgate.net However, techniques like PULCON (Pulse Length based Concentration determination) can be used for quantification via proton NMR. mdpi.comresearchgate.net

In a study on the synthesis of acetyl phosphate, ¹H NMR spectroscopy in DMSO was used to monitor the reaction. The disappearance of the acetic acid methyl signal at 1.91 ppm and the appearance of a new signal indicated the formation of acetyl phosphate. tandfonline.com Another study employed heteronuclear 2D NMR spectroscopy to identify acetyl phosphate in human mitochondria. pnas.orgpnas.org High-resolution 2D HSQC spectra showed a characteristic carbon-carbon J-splitting of the methyl group of acetyl phosphate. pnas.org

Table 3: NMR Spectroscopic Data for Acetyl Phosphate

| Nucleus | Technique | Key Observation | Application | Reference |

| ¹H | NMR in DMSO | Disappearance of acetic acid signal (1.91 ppm), appearance of new product signal. | Reaction Monitoring | tandfonline.com |

| ¹H, ¹³C | High-resolution 2D HSQC | Carbon-carbon J-splitting (57 Hz) of the methyl group (¹H = 2.09 ppm, ¹³C = 24.96 ppm). | Structural Elucidation | pnas.org |

| ³¹P | NMR | Direct detection of phosphorus signal. | Purity and Quantification | researchgate.netmdpi.com |

Spectroscopic Techniques for Reaction Monitoring and Product Confirmation

Various spectroscopic techniques are employed for real-time monitoring of the synthesis of this compound and for the confirmation of the final product. acs.org In situ Fourier transform infrared (FTIR) spectroscopy, in conjunction with pH and temperature sensing, has been successfully used to monitor the reaction steps in the synthesis of lithium acetyl phosphate. acs.orgresearchgate.net This PAT approach allows for a detailed understanding of the reaction as it occurs. researchgate.net

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is another critical tool. In one study, LC-MS/MS was used to identify acetyl phosphate. The multiple reaction monitoring transitions of the parent ion to a fragment ion (e.g., 139 > 79 m/z for ¹²C-acetyl phosphate) were monitored in negative-ion detection mode to confirm its presence. pnas.orgpnas.org

Table 4: Spectroscopic Methods for Monitoring Acetyl Phosphate Synthesis

| Technique | Application | Key Findings | Reference |

| In situ FTIR Spectroscopy | Real-time reaction monitoring | Successful monitoring of reaction steps, consumption of reagents, and formation of products. | acs.orgresearchgate.net |

| LC-MS/MS | Product identification and confirmation | Detection of specific parent-to-fragment ion transitions (e.g., 139>79 m/z). | pnas.orgpnas.org |

Future Directions and Emerging Research Avenues for Acetyl Phosphate Lithium Salt

Exploration of Untapped Biochemical Pathways and Novel Interactions

Once primarily associated with bacterial metabolic pathways like the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, the scope of acetyl phosphate's biological influence is expanding. nih.gov Research is now venturing into its previously uncharacterized roles, particularly in eukaryotes and as a key agent in post-translational modifications.

A significant breakthrough was the observation of acetyl phosphate (B84403) formation in mammalian mitochondria. pnas.orgnih.gov Using advanced spectroscopic techniques, researchers detected its presence as a transient metabolic intermediate during pyruvate (B1213749) oxidation by the pyruvate dehydrogenase complex. pnas.orgresearchgate.net The formation of mitochondrial acetyl phosphate was found to be dependent on the status of the tumor suppressor protein p53, suggesting a link between its metabolism and cellular regulatory states like cancer. pnas.orgnih.gov

Beyond its role as a metabolic intermediate, acetyl phosphate is a potent, non-enzymatic acetylating agent. plos.org In bacteria, it can directly acetylate lysine (B10760008) residues on a wide array of proteins, influencing their function. plos.orgnih.gov This non-enzymatic modification is determined by the accessibility and microenvironment of the target lysine and has been shown to impact enzymes involved in central metabolism, translation, and transcription. plos.org Emerging evidence suggests this non-enzymatic activity could also be relevant in eukaryotic mitochondria, where high concentrations of acetyl-CoA might lead to similar modifications. choudharylab.orgmdpi.com

Current research is focused on identifying the full spectrum of proteins that interact with or are modified by acetyl phosphate. For instance, studies have shown that acetyl phosphate-dependent acetylation can impair the DNA-binding activity of transcriptional regulators like BldD, thereby modulating antibiotic production and developmental processes in bacteria. oup.com

Table 1: Examples of Novel Protein Interactions and Modifications by Acetyl Phosphate

| Protein/Complex | Organism/System | Type of Interaction | Functional Consequence | Reference(s) |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDH) | Human Mitochondria | Metabolic Intermediate | Transiently formed during pyruvate oxidation; formation linked to p53 status. | pnas.org, nih.gov |

| Triosephosphate Isomerase (TpiA) | Escherichia coli | Non-enzymatic Acetylation | Potential alteration of enzyme function. | plos.org |

| Glyceraldehyde-3-phosphate Dehydrogenase (GapA) | Escherichia coli | Non-enzymatic Acetylation | Potential alteration of enzyme function. | plos.org |

| BldD Transcriptional Regulator | Streptomyces | Non-enzymatic Acetylation | Impairs DNA-binding activity and interaction with c-di-GMP, affecting development. | oup.com |

Advancements in Biocatalytic System Design and Optimization

Acetyl phosphate lithium salt is a preferred high-energy phosphate donor in biocatalytic systems, primarily for the regeneration of adenosine (B11128) triphosphate (ATP). academie-sciences.fr This is crucial for driving a vast number of enzymatic reactions that require the energy from ATP hydrolysis, making it a cornerstone of many industrial biocatalytic processes. acs.org

Researchers are also designing synthetic metabolic pathways that leverage acetyl phosphate to improve carbon atom economy in microbial cell factories. nih.gov By constructing pathways that convert glucose into stoichiometric amounts of acetyl phosphate without carbon loss, the yield of valuable chemicals derived from acetyl-CoA can be significantly increased, surpassing the native theoretical yield for compounds like mevalonate. nih.gov These synthetic systems often rely on engineered enzymes, such as novel phosphoketolases, to create efficient, non-natural routes for acetyl phosphate production. nih.govbiorxiv.org

The optimization of these biocatalytic systems involves several strategies:

Enzyme Engineering: Directed evolution and rational design of enzymes like kinases and transferases to improve their stability, activity, and specificity towards non-natural substrates. nih.gov

Process Intensification: Development of continuous flow reactors using immobilized enzymes to enhance productivity, simplify downstream processing, and allow for enzyme reuse.

Development of Novel Analytical Approaches for Real-Time Monitoring and Quality Control

The inherent hydrolytic instability of acetyl phosphate presents a significant challenge for its analysis and for the quality control of its salts. acs.org Traditional offline analytical methods can be inadequate, as the compound may degrade before analysis is complete. acs.org This has spurred the development of advanced analytical techniques for real-time monitoring.

Process Analytical Technology (PAT) has emerged as a powerful tool for investigating and controlling the synthesis of high-purity this compound. acs.orgresearchgate.net By employing in situ and online tools, researchers can monitor reaction progress in real time. These methods provide critical insights for process optimization by tracking reagent consumption, product formation, and changes in physical parameters. acs.org

Table 2: Modern Analytical Techniques for Acetyl Phosphate Monitoring

| Technique | Principle | Application | Key Findings/Advantages | Reference(s) |

|---|---|---|---|---|

| In-organelle 2D NMR Spectroscopy | Heteronuclear 2D NMR using 13C-labeled substrates. | Real-time monitoring of metabolic changes in live, isolated mitochondria. | First direct observation of acetyl phosphate in human mitochondria; allows kinetic profiling and estimation of enzyme activity. | pnas.org, researchgate.net, nih.gov, nih.gov |

| Process Analytical Technology (PAT) | In situ monitoring using various probes. | Real-time control of this compound synthesis. | Enables reaction optimization by monitoring parameters like pH, temperature, and particle size, alongside chemical conversion via FTIR. | acs.org, researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass-based detection and fragmentation. | Identification and quantification of acetyl phosphate in biological lysates. | Confirmed the identity of acetyl phosphate formed in mitochondria from 13C-pyruvate. | nih.gov |

| 1H NMR Spectroscopy | Nuclear Magnetic Resonance of protons. | Monitoring chemical synthesis. | Used to quantitatively track the conversion of acetic acid to acetyl phosphate during synthesis. | tandfonline.com |

One of the most innovative approaches is the use of real-time in-organelle NMR metabolomics. pnas.orgpnas.org By feeding 13C-labeled pyruvate to isolated human mitochondria, scientists were able to monitor the formation and consumption of acetyl phosphate in real time, confirming its identity and transient nature as a metabolic intermediate. pnas.orgnih.gov This method provides unparalleled insight into mitochondrial-specific metabolism without the need for cell destruction. pnas.org

For quality control, methods combining enzymatic analysis and liquid chromatography are used to determine the purity of acetyl phosphate salts. tandfonline.comgoogle.com These approaches ensure that the material is suitable for its demanding applications in biocatalysis and research.

Computational and Theoretical Modeling of this compound Reactivity and Specificity

Computational and theoretical chemistry are becoming indispensable tools for understanding the fundamental properties of acetyl phosphate and its interactions within biological and synthetic systems. These models provide insights that are often difficult to obtain through experimental methods alone.

Density functional theory (DFT) calculations have been used to establish correlations between the molecular structure of acetyl phosphate and its vibrational spectrum. researchgate.net Such studies help in interpreting experimental data from techniques like infrared and Raman spectroscopy.

Computational analysis plays a crucial role in enzyme engineering and the design of novel metabolic pathways. For example, computational screening and phylogenetic analysis of phosphoketolases led to the identification of an efficient acetyl-phosphate synthase, which was then used to construct a synthetic pathway for converting one-carbon compounds to acetyl-CoA. researchgate.net Similarly, structural modeling of acetyl-CoA synthetases, which catalyze a two-step reaction involving an adenylated intermediate similar in reactivity to acetyl phosphate, provides detailed models of the reaction mechanism and substrate specificity. acs.org This knowledge can be invaluable for designing selective inhibitors or engineering enzymes with new functionalities. acs.org

However, accurately modeling phosphoryl transfer reactions, which are central to the function of acetyl phosphate, remains a significant computational challenge. rsc.orgresearchgate.net The high negative charge of phosphate groups and the existence of multiple possible reaction mechanisms (e.g., associative vs. dissociative) require high levels of theory and sophisticated solvent models to achieve reliable results. rsc.org Despite these difficulties, advances in computational algorithms and computer power are progressively enhancing our ability to model these complex reactions, paving the way for a deeper understanding of acetyl phosphate's reactivity and its catalytic promiscuity in various enzymatic systems. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. How to chemically characterize acetyl phosphate lithium salt for identity verification?

- Method : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm the structure, particularly the acetyl and phosphate groups. Mass spectrometry (MS) validates molecular weight (e.g., 138.017 g/mol for dilithium salt ). Cross-check CAS registry numbers (e.g., 16333-96-3 for dilithium salt vs. 94249-01-1 for lithium potassium salt) to avoid misidentification .

- Data Validation : Compare spectral data with literature or supplier-provided certificates of analysis (e.g., purity ≥98% in technical-grade samples ).

Q. What are the recommended protocols for preparing stable aqueous solutions of this compound?

- Sample Preparation : Dissolve in deionized water at 25 mg/mL (per solubility data ). Use freshly prepared solutions to prevent hydrolysis. Avoid foaming during mixing to maintain consistency .

- Storage : Aliquot and store at -80°C for long-term stability (1 year) or -20°C for short-term use (3 years) .

Q. How is this compound applied in enzyme-catalyzed phosphorylation studies?

- Experimental Design : Use as a phosphoryl donor in reactions with kinases (e.g., acetate kinase) or phosphatases. Monitor phosphate transfer via spectrophotometric assays (e.g., malachite green method) .

- Limitations : High concentrations (>10 mM) may precipitate inorganic phosphates; optimize molar ratios to minimize byproducts .

Advanced Research Questions

Q. How to resolve contradictions in reported metabolic roles of this compound (e.g., pyruvate vs. taurine metabolism)?

- Data Analysis : Conduct isotope tracing (e.g., ¹³C-labeled acetyl phosphate) to track metabolic flux in cell lysates. Validate pathways using knockout models (e.g., phosphate acetyltransferase-deficient strains) .

- Context Dependency : Note that pathway dominance varies by organism (e.g., bacterial vs. mammalian systems) and substrate availability .

Q. What strategies optimize phosphorylation efficiency in protein modification assays using this compound?

- Reaction Optimization :

- Adjust pH to 7.5–8.5 (Tris-HCl buffers) to enhance enzyme activity .

- Include divalent cations (e.g., Mg²⁺) as cofactors for kinases .

Q. How to integrate this compound into multi-enzyme cascades for acetyl-CoA synthesis?

- System Design : Couple with phosphotransacetylase to convert acetyl phosphate to acetyl-CoA. Monitor CoA levels via UV absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹) .

- Kinetic Analysis : Use stopped-flow techniques to measure rate constants and identify rate-limiting steps .

Q. What analytical methods detect and quantify inorganic phosphate byproducts in this compound reactions?

- Quantitative Assays :

- Colorimetric : Malachite green assay (sensitivity: ~1 nmol phosphate) .

- Chromatographic : HPLC with ion-pairing columns to separate orthophosphate from organic phosphates .

Methodological Considerations

- Cross-Contamination Control : Use barrier pipette tips and separate workstations for sample/reagent handling .

- Data Reproducibility : Include internal standards (e.g., deuterated acetyl phosphate) in MS workflows to normalize batch variations .

For detailed protocols on assay preparation or troubleshooting, refer to enzyme-specific guidelines (e.g., Sigma Product Information Sheets ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.